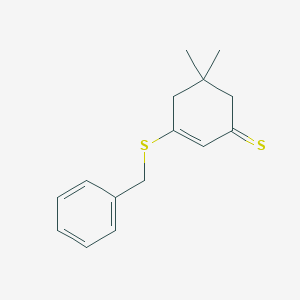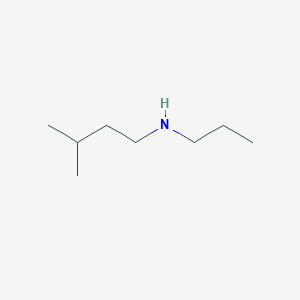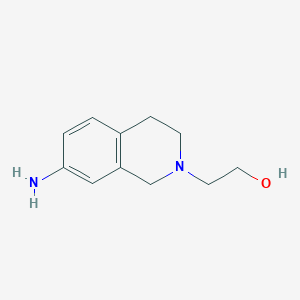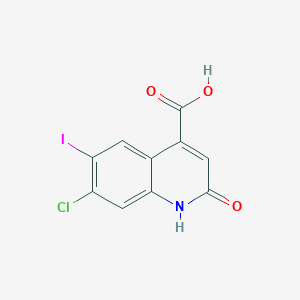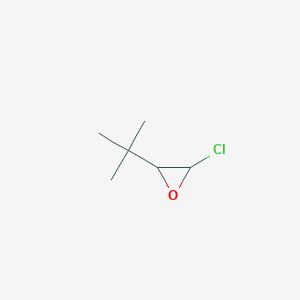
2-Tert-butyl-3-chlorooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-chlorooxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom and a chlorine atom attached to adjacent carbon atoms. The presence of the tert-butyl group adds steric hindrance, influencing the reactivity and stability of the molecule.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of tert-butyl ethylene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Halogenation and Cyclization: Another approach is the halogenation of tert-butyl alcohol followed by cyclization to form the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the cleavage of the oxirane ring to form diols.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous or alcoholic solutions with nucleophiles such as amines or thiols.
Major Products Formed:
Diols: Resulting from the cleavage of the oxirane ring.
Alcohols: From reduction reactions.
Substituted Oxiranes: From nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-chlorooxirane finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Employed in the production of polymers and resins due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-tert-butyl-3-chlorooxirane exerts its effects involves the interaction with molecular targets and pathways. The oxirane ring can open under nucleophilic attack, leading to the formation of various intermediates and products. The tert-butyl group influences the steric environment, affecting the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
2-Tert-butyl-2-chlorooxirane: Similar structure but different position of chlorine.
2-Tert-butyl-3-methyloxirane: Similar oxirane ring but with a methyl group instead of chlorine.
Uniqueness: 2-Tert-butyl-3-chlorooxirane is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other oxiranes. The presence of the tert-butyl group provides steric hindrance, making it distinct in its chemical behavior.
Propiedades
Fórmula molecular |
C6H11ClO |
|---|---|
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
2-tert-butyl-3-chlorooxirane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8-4/h4-5H,1-3H3 |
Clave InChI |
IYILYLSXJIVJMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


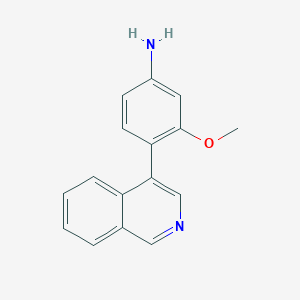
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
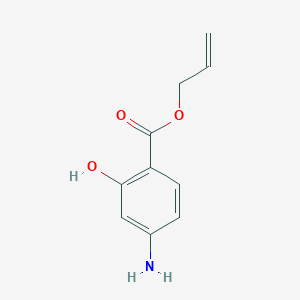
![2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)
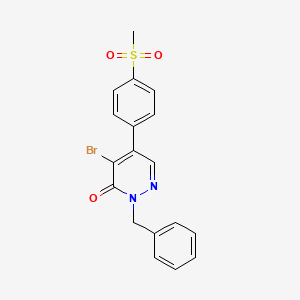

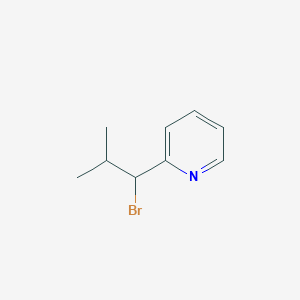
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)
